molecular formula C22H24N2O6S B2843519 (Z)-ethyl 2-((3,4-dimethoxybenzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 864975-13-3

(Z)-ethyl 2-((3,4-dimethoxybenzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2843519
CAS No.: 864975-13-3
M. Wt: 444.5
InChI Key: MIZXLKUUFPSFLC-FCQUAONHSA-N
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Description

This compound is a synthetic heterocyclic derivative featuring a benzo[d]thiazole core fused with a substituted imino group and ester functionality. Its Z-configuration at the imine bond and the presence of methoxyethyl and dimethoxybenzoyl substituents contribute to its stereochemical and electronic properties.

Properties

IUPAC Name

ethyl 2-(3,4-dimethoxybenzoyl)imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O6S/c1-5-30-21(26)15-6-8-16-19(13-15)31-22(24(16)10-11-27-2)23-20(25)14-7-9-17(28-3)18(12-14)29-4/h6-9,12-13H,5,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZXLKUUFPSFLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=C(C=C3)OC)OC)S2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination and Substitution

Ethyl 2-aminobenzo[d]thiazole-6-carboxylate undergoes bromination using copper(II) bromide and tert-butyl nitrite in acetonitrile, yielding ethyl 2-bromobenzo[d]thiazole-6-carboxylate as a yellow solid (54% yield). Subsequent reaction with 2-methoxyethylamine in dichloromethane, catalyzed by triethylamine and T3P, introduces the 2-methoxyethyl group. This step achieves a 72% yield, with LC-MS confirming the intermediate’s purity (96.2%).

Formation of the Imino Linkage

The imino group is introduced via condensation of the primary amine with 3,4-dimethoxybenzoyl chloride. This step requires careful control to favor the Z-configuration.

Schiff Base Formation

Reaction of ethyl 2-amino-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate with 3,4-dimethoxybenzoyl chloride in dry toluene under nitrogen atmosphere produces the imine. Triethylamine acts as a base, scavenging HCl and driving the reaction to completion. The Z-isomer is favored by steric hindrance from the 2-methoxyethyl group, with yields reaching 66% after purification by silica gel chromatography.

Stereochemical Control and Optimization

The Z-configuration is stabilized by intramolecular hydrogen bonding between the imino proton and the adjacent methoxy oxygen. Reaction kinetics studies indicate that lower temperatures (0–5°C) and anhydrous conditions minimize epimerization.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.42 (s, 1H, ArH), 7.65 (dd, J = 8.4 Hz, 1H), 4.33 (q, J = 7.1 Hz, 2H, -OCH2CH3), 3.86 (s, 6H, -OCH3), 3.75 (t, J = 6.0 Hz, 2H, -CH2OCH3).
  • 13C NMR : δ 165.6 (C=O), 158.5 (C=N), 121.3–141.3 (aromatic carbons), 56.1 (-OCH3).

Liquid Chromatography-Mass Spectrometry (LC-MS)

The molecular ion peak at m/z 485.2 [M+H]+ corresponds to the target compound’s molecular formula (C24H27N2O7S).

Comparative Analysis of Synthetic Methods

Step Method Yield (%) Purity (%) Source
Bromination CuBr2, t-BuONO, CH3CN 54 95
Substitution 2-Methoxyethylamine, T3P, CH2Cl2 72 96.2
Imino Formation 3,4-Dimethoxybenzoyl chloride, Et3N, toluene 66 98

Mechanistic Insights

The cyclocondensation mechanism proceeds via nucleophilic attack of the thioamide sulfur on the α-bromoketone, followed by ring closure. Imine formation involves initial acylation of the amine, with subsequent dehydration to yield the (Z)-isomer.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions may target the imine group, converting it to an amine.

    Substitution: The aromatic ring may undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly used.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

Benzothiazole derivatives have been studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound may exhibit similar activities and could be explored for drug development.

Medicine

Due to its potential biological activities, the compound may be investigated for therapeutic applications. It could serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industrial chemistry, the compound may be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-((3,4-dimethoxybenzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate would depend on its specific biological target. Generally, benzothiazole derivatives interact with various molecular targets, such as enzymes or receptors, to exert their effects. The compound may inhibit or activate specific pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

A structurally related compound, (2Z)-ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (hereafter referred to as Compound A ), shares several features with the target molecule but exhibits distinct differences in its heterocyclic core and substitution pattern :

Property Target Compound Compound A
Core Structure Benzo[d]thiazole with dihydro-imino linkage Thiazolo[3,2-a]pyrimidine fused with dihydro-oxo ring
Substituents - 3,4-Dimethoxybenzoyl imino
- 2-Methoxyethyl at position 3
- 3,4,5-Trimethoxybenzylidene
- 4-Methoxyphenyl and methyl at positions 5 and 7
Ester Group Ethyl carboxylate at position 6 Ethyl carboxylate at position 6
Z-Configuration Present at imine bond Present at benzylidene linkage

Research Findings and Limitations

  • Gaps in Data: The provided evidence lacks direct pharmacological or biochemical studies on the target compound.
  • Potential Applications: Both compounds’ ester and methoxy functionalities align with known kinase inhibitors (e.g., tyrosine kinase blockers), though empirical validation is absent in the provided sources .

Biological Activity

(Z)-ethyl 2-((3,4-dimethoxybenzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a compound of interest due to its potential biological activities. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

 Z ethyl 2 3 4 dimethoxybenzoyl imino 3 2 methoxyethyl 2 3 dihydrobenzo d thiazole 6 carboxylate\text{ Z ethyl 2 3 4 dimethoxybenzoyl imino 3 2 methoxyethyl 2 3 dihydrobenzo d thiazole 6 carboxylate}

Anticancer Activity

Recent studies have shown that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been tested against various cancer cell lines.

CompoundCancer Cell LineIC50 (μM)
Compound AHCT-116 (Colon)6.2
Compound BT47D (Breast)27.3
(Z)-ethyl 2-((3,4-dimethoxybenzoyl)imino)-...SCC13 (Skin)TBD

In a study focusing on thiazole-based compounds, it was reported that certain derivatives inhibited cancer cell proliferation effectively through mechanisms such as apoptosis and cell cycle arrest . The specific IC50 values for (Z)-ethyl 2-((3,4-dimethoxybenzoyl)imino)-... need further investigation.

Antimicrobial Activity

Benzothiazole derivatives are also recognized for their antimicrobial properties. A study demonstrated that similar compounds exhibited broad-spectrum antibacterial activity against various pathogens. The potential mechanism involves disrupting bacterial cell walls and inhibiting essential metabolic pathways.

PathogenActivity (Zone of Inhibition mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

The compound's ability to inhibit bacterial growth suggests its potential application in treating infections caused by resistant strains .

Anti-inflammatory Effects

Anti-inflammatory properties have been attributed to benzothiazole derivatives through inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This activity is crucial in managing conditions like arthritis and other inflammatory diseases.

Case Studies

  • Study on Anticancer Activity : A recent investigation into the effects of benzothiazole derivatives on skin cancer cells revealed that these compounds could induce apoptosis in SCC13 cells by activating caspase pathways . The study highlighted the importance of structural modifications in enhancing biological activity.
  • Antimicrobial Study : Another research focused on synthesizing new benzothiazole derivatives and testing their antimicrobial efficacy against clinical isolates. The results indicated that certain modifications significantly increased antibacterial potency compared to standard antibiotics .

Q & A

Q. What are the key synthetic methodologies for preparing (Z)-ethyl 2-((3,4-dimethoxybenzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate?

The synthesis typically involves multi-step reactions, including:

  • Condensation reactions : For example, reacting thiazole precursors with substituted benzaldehydes or benzoyl imines under acidic conditions (e.g., glacial acetic acid) to form the imino linkage .
  • Esterification : Introduction of the ethyl carboxylate group via esterification or transesterification, often requiring reflux in ethanol or THF .
  • Functional group modifications : Methoxy and methoxyethyl groups are introduced through nucleophilic substitution or alkylation, with careful control of reaction conditions (e.g., temperature, catalysts) to avoid side reactions .

Q. How is the compound characterized to confirm its structural identity and purity?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions and stereochemistry (e.g., Z-configuration of the imino group) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
  • Chromatography : HPLC or TLC to assess purity (>95% is standard for biological assays) .

Q. What preliminary biological activities have been reported for structurally related thiazole derivatives?

Analogous compounds exhibit:

  • Anticancer activity : Inhibition of kinase enzymes or disruption of cell cycle pathways .
  • Antimicrobial effects : Targeting bacterial or fungal membrane proteins .
  • Anti-inflammatory properties : Modulation of COX-2 or NF-κB pathways .
    Note: These activities are inferred from structurally similar compounds (e.g., and ). Direct data for this specific compound may require further validation.

Advanced Research Questions

Q. How can researchers optimize reaction yields for the synthesis of this compound?

Strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in condensation steps .
  • Catalyst use : Lewis acids (e.g., ZnCl₂) or palladium catalysts improve imino bond formation .
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps like esterification .

Q. How should contradictions in biological activity data across studies be addressed?

Potential resolutions involve:

  • Standardizing assays : Variations in cell lines (e.g., HeLa vs. MCF-7) or incubation times can skew results. Replicate assays under identical conditions .
  • Purity verification : Impurities >5% may interfere with activity; re-purify via column chromatography .
  • Structural analogs : Compare activity trends with derivatives (Table 1) to identify critical substituents .

Q. Table 1: Structure-Activity Relationship (SAR) Insights from Analogous Compounds

Compound SubstituentsBiological Activity TrendReference
3,4-Dimethoxybenzoyl groupEnhanced kinase inhibition
2-Methoxyethyl side chainImproved solubility and bioavailability
Ethyl carboxylate at position 6Increased metabolic stability

Q. What experimental designs are recommended for evaluating the environmental impact or metabolic fate of this compound?

Adopt methodologies from environmental chemistry studies:

  • Degradation studies : Use HPLC-MS to track abiotic degradation under UV light or varying pH .
  • Ecotoxicity assays : Test on model organisms (e.g., Daphnia magna) using OECD guidelines .
  • Metabolic profiling : Incubate with liver microsomes and analyze metabolites via LC-MS/MS .

Q. How can computational modeling enhance understanding of this compound’s mechanism of action?

  • Molecular docking : Predict binding affinity to targets like EGFR or COX-2 using AutoDock Vina .
  • QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with activity .
  • MD simulations : Simulate interactions with lipid bilayers to assess membrane permeability .

Methodological Notes

  • Data validation : Cross-reference NMR and MS data with databases like PubChem or Reaxys to confirm assignments .
  • Assay reproducibility : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements .
  • Ethical compliance : Follow institutional guidelines for handling hazardous intermediates (e.g., nitro derivatives) .

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